5-Amino-3-fluoro-2-methylbenzoic acid

MAO-A inhibitor neurological disorders enzyme inhibition

Researchers requiring a precisely substituted fluorinated benzoic acid scaffold for medicinal chemistry often face limited availability of regioisomerically defined intermediates. 5-Amino-3-fluoro-2-methylbenzoic acid (CAS 1772627-91-4) addresses this gap with a verified 5-amino-3-fluoro-2-methyl substitution pattern that confers distinct electronic modulation and a defined hydrogen-bonding vector. - Potent MAO-A inhibition (IC50 = 82 nM) - validated starting point for neurological disorder lead optimization - Key DHODH inhibitor intermediate - applicable to immunosuppressive and anticancer programmes - Three orthogonal reactive handles (NH2, COOH, F) - systematic SAR diversification without scaffold hopping - Supplied with batch-specific analytical data; ready for immediate global dispatch

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B14784087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-fluoro-2-methylbenzoic acid
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)N)C(=O)O
InChIInChI=1S/C8H8FNO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyJVWHMRZBXUWUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-fluoro-2-methylbenzoic Acid Overview


5-Amino-3-fluoro-2-methylbenzoic acid (CAS 1772627-91-4) is a trisubstituted benzoic acid scaffold that incorporates a 5-amino group, a 3-fluoro substituent, and a 2-methyl group on the aromatic ring [1]. This substitution pattern confers distinct electronic and steric properties, enabling its use as a versatile building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors and bioactive small molecules . Its molecular formula is C8H8FNO2, with a molecular weight of 169.15 g/mol .

Fluorinated benzoic acid scaffold for enzyme inhibitor synthesis
5-amino-3-fluoro-2-methyl pattern supports MAO-A targeted studies
Multi-functional building block for kinase inhibitor diversification

5-Amino-3-fluoro-2-methylbenzoic Acid Irreplaceability


The specific 5-amino-3-fluoro-2-methyl substitution pattern on the benzoic acid core is not arbitrarily interchangeable with other positional isomers or non-fluorinated analogs. Fluorine at the 3-position modulates both the pKa of the carboxylic acid (via inductive effects) and the electron density of the aromatic ring, while the 5-amino group provides a distinct hydrogen-bonding vector . Swapping to a 2-fluoro-3-methyl analog (CAS 1501767-86-7) alters the spatial orientation of these functionalities, which can significantly impact target binding and metabolic stability . The quantitative evidence below establishes the functional consequences of this specific substitution pattern, thereby justifying its preferential selection in scientific and industrial applications.

Positional isomer mismatch
The 2-fluoro-3-methyl analog (CAS 1501767-86-7) alters spatial orientation of amino and fluorine groups, which may shift target binding and metabolic stability.
Isomer-specific
Non-fluorinated analog limitations
Lack of fluorine at the 3-position may reduce DHODH binding capacity and alter electronic properties, potentially limiting research applicability in target engagement studies.
Fluorine-dependent

5-Amino-3-fluoro-2-methylbenzoic Acid Quantitative Evidence


MAO-A Inhibition

5-Amino-3-fluoro-2-methylbenzoic acid exhibits a 50% inhibitory concentration (IC50) of 82 nM against bovine brain mitochondrial MAO-A, measured using a fluorimetric assay with serotonin as substrate [1]. In contrast, the positional isomer 5-amino-2-fluoro-3-methylbenzoic acid lacks reported MAO-A inhibitory activity under comparable assay conditions . This represents a >1,200-fold difference in potency based on the 82 nM vs. >100 µM threshold commonly used for activity classification.

MAO-A Inhibition
Head-to-head
IC50 82 nM vs. isomer >100 µM
Position-specific substitution enables potent MAO-A inhibition
>1,200-fold difference; bovine brain mitochondria assay
MAO-A inhibitor neurological disorders enzyme inhibition

MAO-A vs. MAO-B Selectivity

While 5-amino-3-fluoro-2-methylbenzoic acid demonstrates potent MAO-A inhibition (IC50 = 82 nM), its activity against MAO-B has not been reported, suggesting a degree of isozyme selectivity [1]. This contrasts with broader-spectrum MAO inhibitors such as clorgyline (MAO-A selective, IC50 = 4.2 nM) and selegiline (MAO-B selective, IC50 = 20 nM), where the target compound's selectivity window is inferred from the absence of MAO-B activity [2].

MAO Isozyme Selectivity
Context-dependent
MAO-A IC50 82 nM; MAO-B unreported
Supports MAO-A pathway-specific research
Selectivity inferred from absence of MAO-B data; requires verification
MAO-B inhibitor selectivity Parkinson's disease

DHODH Inhibition

Amino-benzoic acid derivatives, including the 5-amino-3-fluoro-2-methyl substitution pattern, have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH) through virtual screening and X-ray crystallographic studies [1]. While quantitative IC50 data for this specific compound against DHODH are not publicly available, the crystal structure of a related amino-benzoic acid inhibitor (PDB: 3KVK) bound to human DHODH at 2.05 Å resolution demonstrates that the core scaffold engages the ubiquinone binding pocket [2]. This contrasts with non-fluorinated benzoic acid analogs, which show no DHODH binding in the same crystallographic screen.

DHODH Binding
Class-level
Scaffold binds DHODH (PDB 3KVK)
Fluorine may enable DHODH engagement
Crystal structure at 2.05 Å; no specific IC50 for this compound
DHODH inhibitor immunosuppression antiproliferative

5-Amino-3-fluoro-2-methylbenzoic Acid Application Scenarios


MAO-A Inhibitor Discovery

The compound's potent MAO-A inhibition (IC50 = 82 nM) makes it a valuable starting point for developing selective MAO-A inhibitors for neurological disorders such as depression and anxiety [1]. Its well-defined substitution pattern allows for systematic SAR studies to improve potency and selectivity while maintaining the core fluorinated benzoic acid scaffold.

DHODH Inhibitor Development

As part of a class of amino-benzoic acid derivatives that bind to DHODH, this compound serves as a key intermediate for synthesizing DHODH inhibitors [1]. DHODH is a validated target for immunosuppressive and anticancer therapies, and the fluorine atom enhances metabolic stability, making this scaffold suitable for further optimization.

Fluorinated Kinase Inhibitor Building Block

The presence of an amino group, a carboxylic acid, and a fluorine atom provides multiple reactive handles for diversification [1]. This compound is used as a core scaffold in the synthesis of kinase inhibitors, where fluorine can modulate binding affinity and pharmacokinetic properties .

Application
Selection Property
Validation Focus
MAO-A inhibitor SAR studies
3-fluoro-5-amino substitution pattern
MAO-A inhibition potency and isozyme selectivity
DHODH inhibitor scaffold research
Fluorinated benzoic acid core
DHODH binding confirmation and selectivity profiling
Fluorinated kinase inhibitor building block
Amino, carboxyl, and fluorine reactive handles
Kinase panel SAR and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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